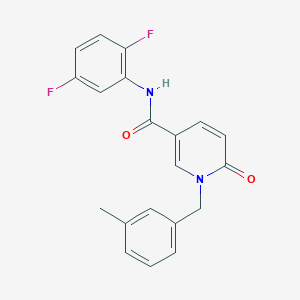

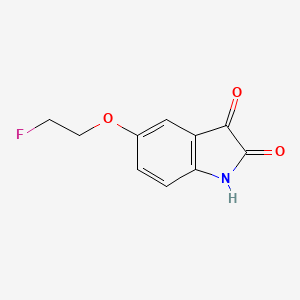

methyl 4-(4-hydroxy-5-oxo-1-(p-tolyl)-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(4-hydroxy-5-oxo-1-(p-tolyl)-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a useful research compound. Its molecular formula is C26H23NO6S and its molecular weight is 477.53. The purity is usually 95%.

BenchChem offers high-quality methyl 4-(4-hydroxy-5-oxo-1-(p-tolyl)-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(4-hydroxy-5-oxo-1-(p-tolyl)-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibition of Glycolic Acid Oxidase

Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, closely related to the compound , have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic substituents, have shown potent competitive inhibition of GAO in vitro. This inhibition has implications for the treatment of conditions like primary hyperoxaluria, where reducing the conversion of glycolate to oxalate can mitigate the formation of kidney stones (Rooney et al., 1983).

Scaffold for Highly Functionalised Isoxazoles

The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, related to the compound of interest, has been explored as a scaffold for the development of highly functionalised isoxazole compounds. These scaffolds can be used to create a variety of derivatives with potential applications in drug development and organic synthesis (Ruano, Fajardo, & Martín, 2005).

Nitroxide-Mediated Photopolymerization

A study on nitroxide-mediated photopolymerization introduced an alkoxyamine derivative, which shares some structural features with the target compound, as a photoiniferter. This compound has demonstrated potential in initiating and controlling the polymerization of acrylates under UV light, opening avenues for applications in materials science and engineering (Guillaneuf et al., 2010).

Corrosion Inhibition in Acidic Media

Derivatives of xanthenes related to the subject compound have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. The study illustrates the effectiveness of these compounds in protecting metal surfaces through adsorption, highlighting their application in industrial corrosion protection (Arrousse et al., 2021).

Nonlinear Optical (NLO) Properties

Research on derivatives of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, a compound with structural similarities, has revealed promising nonlinear optical properties. These findings suggest the potential of such compounds in the development of NLO materials for optical switching, computing, and telecommunications (Kiven et al., 2023).

Propiedades

IUPAC Name |

methyl 4-[4-hydroxy-1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6S/c1-16-4-12-20(13-5-16)27-22(18-8-10-19(11-9-18)26(30)33-3)24(23(28)25(27)29)34(31,32)21-14-6-17(2)7-15-21/h4-15,22,28H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQXBCCRCFJTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2659584.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659587.png)

![1-(3-methoxypropyl)-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2659588.png)

![7-(4-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2659597.png)

![Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2659598.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659599.png)

![N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine](/img/structure/B2659600.png)

![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate](/img/structure/B2659603.png)